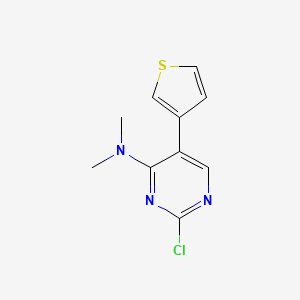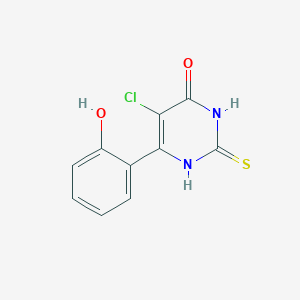![molecular formula C15H16O5 B12908609 Ethyl 2-hydroxy-8-oxo-6-propan-2-ylcyclohepta[b]furan-3-carboxylate](/img/structure/B12908609.png)
Ethyl 2-hydroxy-8-oxo-6-propan-2-ylcyclohepta[b]furan-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-hydroxy-8-oxo-6-propan-2-ylcyclohepta[b]furan-3-carboxylate: is a complex organic compound with an intriguing structure. Let’s break it down:
Ethyl: Refers to the ethyl group (C₂H₅), which is a two-carbon alkyl group.
2-hydroxy: Indicates the presence of a hydroxyl group (-OH) attached to the second carbon atom.
8-oxo: Suggests an oxygen atom at the eighth position.
6-propan-2-yl: Describes a propyl group (CH₃CHCH₂-) attached to the sixth carbon.
cyclohepta[b]furan: Highlights the seven-membered cyclic furan ring.
3-carboxylate: Indicates a carboxylate group (-COO⁻) at the third position.
This compound’s intricate structure makes it an interesting subject for study.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of Ethyl 2-hydroxy-8-oxo-6-propan-2-ylcyclohepta[b]furan-3-carboxylate involves several steps. One common approach is the reaction of appropriate precursors, such as furan derivatives or cycloheptadienes, followed by functional group transformations.
Reaction Conditions::Cycloheptadiene Formation: Diels-Alder reaction between furan and a suitable dienophile.
Hydroxylation: Introduction of the hydroxyl group using reagents like OsO₄ or KMnO₄.
Esterification: Ethylation of the hydroxyl group with ethyl alcohol (ethanol).
Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale manufacturing.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: The compound can undergo oxidation reactions due to the presence of the hydroxyl group.
Substitution: Substitution reactions may occur at the ester or hydroxyl positions.
Reduction: Reduction of the carbonyl group (8-oxo) is possible.
KMnO₄: Used for hydroxylation.
Lithium aluminum hydride (LiAlH₄): Reducing agent for carbonyl reduction.
Acidic conditions: Required for esterification.
Major Products:: The primary product is Ethyl 2-hydroxy-8-oxo-6-propan-2-ylcyclohepta[b]furan-3-carboxylate itself, along with any intermediates formed during the synthetic process.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemistry: Used as a building block in organic synthesis.
Industry: May serve as a precursor for other valuable compounds.
Wirkmechanismus
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While I don’t have specific data on similar compounds, researchers often compare it to related furan derivatives or esters.
Eigenschaften
Molekularformel |
C15H16O5 |
|---|---|
Molekulargewicht |
276.28 g/mol |
IUPAC-Name |
ethyl 2-hydroxy-8-oxo-6-propan-2-ylcyclohepta[b]furan-3-carboxylate |
InChI |
InChI=1S/C15H16O5/c1-4-19-14(17)12-10-6-5-9(8(2)3)7-11(16)13(10)20-15(12)18/h5-8,18H,4H2,1-3H3 |
InChI-Schlüssel |
PMEIUGXLJPEQNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(OC2=C1C=CC(=CC2=O)C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






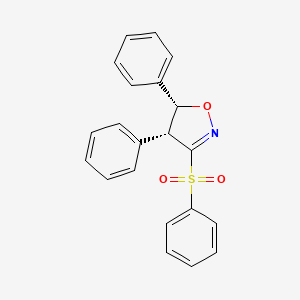
![2,6,8-Trimethyl-4-(morpholin-4-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12908561.png)
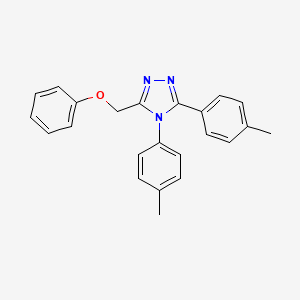
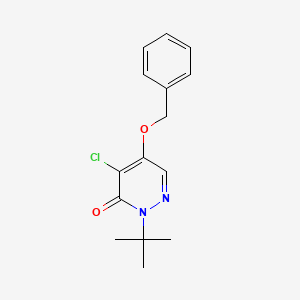
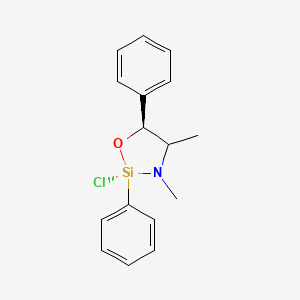

![6-{[(4-Chlorophenyl)carbamoyl]amino}pyridazine-3-carboxamide](/img/structure/B12908587.png)
![2-Chloro-N-[(1,2-oxazol-3-yl)carbamoyl]acetamide](/img/structure/B12908596.png)
